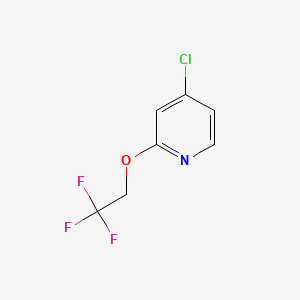

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Vue d'ensemble

Description

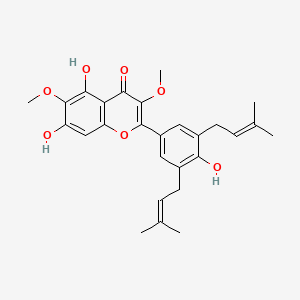

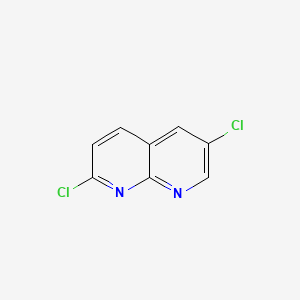

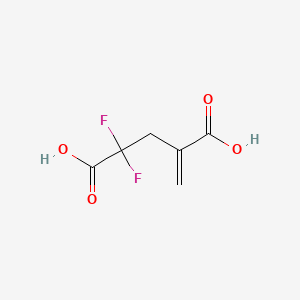

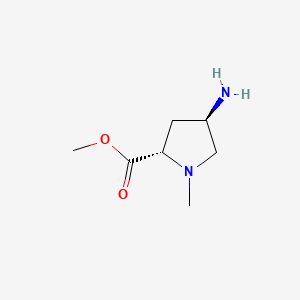

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO . It has a molecular weight of 211.57 . This compound is used as an intermediate for Lansoprazole , which is a gastric proton pump inhibitor.

Synthesis Analysis

The synthesis of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine involves reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide . Similar reactions of compounds with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .Molecular Structure Analysis

The InChI code for 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a liquid or solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Applications De Recherche Scientifique

Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP), which include “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Terpyridines

- Application : “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine” is used in the synthesis of terpyridines, which are extensively used in diverse fields like synthesis of supramolecular chemistry, nanomaterials, medicinal chemistry intermediates, drugs, and active pharmaceutical ingredients .

- Method : The synthesis involves the reaction of ethyl-2-pinacolate and acetone in the presence of NaH . The triketone is cyclized with CH3COONH4 to obtain 2,6-bis (2-pyridinyl)-4-pyridine . The subsequent aromatization was observed with PCl5/POCl3 .

- Results : The protocol does not involve any column purification and significant yield of 4′-chloro-2,2′:6′,2″-terpyridine can be conveniently attained .

Synthesis of Imidazoles and Pyrimidines

- Application : This compound is used in the synthesis of substituted imidazoles and pyrimidines . These are important classes of compounds in medicinal chemistry, with applications ranging from antifungal agents to potential treatments for cancer .

- Method : The synthesis involves reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione or different pyrimidine-2-thiol in the presence of sodium methoxide .

- Results : A series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were synthesized in good yields .

Preparation of Terpyridines

- Application : “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine” is used in the preparation of terpyridines . Terpyridines are important ligands in coordination chemistry, used in the formation of complexes with transition metals .

- Method : The specific methods of preparation are not detailed in the source .

- Results : The preparation leads to mono- and bis-terpyridines, bis-hydroxy-functionalized terpyridine cadmium (II) complex, and a fullerene derivative .

Intermediate for Lansoprazole

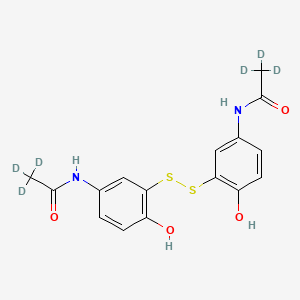

- Application : “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine” is used as an intermediate for Lansoprazole , a widely used gastric proton pump inhibitor.

- Method : The specific methods of preparation are not detailed in the source .

- Results : Lansoprazole is used to treat conditions caused by excessive acidity in the stomach, such as stomach ulcers and gastroesophageal reflux disease (GERD) .

Nonlinear Optical Single Crystals

- Application : “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine” is used in the development of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Method : The crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . The 4Cl2NA molecules contained both intra- and intermolecular strong hydrogen bonding interactions .

- Results : The grown crystal was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

Safety And Hazards

The safety information for 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine indicates that it may cause an allergic skin reaction (H317) and serious eye damage (H318) . Precautionary measures include avoiding breathing dust, washing contaminated clothing before reuse, and rinsing cautiously with water in case of contact with eyes .

Propriétés

IUPAC Name |

4-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDIOBRPUWRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744869 | |

| Record name | 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

CAS RN |

1346809-11-7 | |

| Record name | Pyridine, 4-chloro-2-(2,2,2-trifluoroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)